4-((2,6-Dichloro-9h-purin-9-yl)methyl)benzonitrile
Description
Properties
IUPAC Name |
4-[(2,6-dichloropurin-9-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N5/c14-11-10-12(19-13(15)18-11)20(7-17-10)6-9-3-1-8(5-16)2-4-9/h1-4,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOAGHRMLRLXBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C2N=C(N=C3Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557270 | |
| Record name | 4-[(2,6-Dichloro-9H-purin-9-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115204-76-7 | |
| Record name | 4-[(2,6-Dichloro-9H-purin-9-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloropurine as the starting material.
Benzonitrile Introduction: The benzonitrile group is introduced through a nucleophilic substitution reaction, where the chlorine atom on the purine ring is replaced by the benzonitrile group.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The benzonitrile group can be oxidized to form benzoic acid derivatives.
Reduction: The chlorine atoms on the purine ring can be reduced to form dechlorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzonitrile group or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Dechlorinated purine derivatives.
Substitution Products: Various functionalized purine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antiviral Activity :
- The compound exhibits potential antiviral properties, particularly against viruses that utilize purine pathways. Its structure is similar to known antiviral agents, making it a candidate for further investigation in antiviral drug development.
- Case Study : Research has indicated that derivatives of purine can inhibit viral replication by interfering with nucleic acid synthesis. The specific modifications in 4-((2,6-Dichloro-9h-purin-9-yl)methyl)benzonitrile could enhance its efficacy against specific viral targets .
-
Cancer Research :
- Studies have suggested that compounds with purine-like structures can affect cell proliferation and apoptosis in cancer cells. The benzonitrile moiety may contribute to selective cytotoxicity towards tumor cells.
- Case Study : In vitro studies demonstrated that similar compounds induced apoptosis in various cancer cell lines, suggesting that this compound could be explored for its anticancer properties .
-
Enzyme Inhibition :
- The compound may act as an inhibitor for specific enzymes involved in nucleotide metabolism, which are crucial for both viral replication and cancer cell growth.
- Case Study : Enzyme assays revealed that related compounds inhibited key enzymes like adenosine deaminase, suggesting a pathway for therapeutic applications .
Biochemical Applications
-
Research Tool in Signal Transduction Studies :
- The compound can be utilized as a biochemical probe to study signal transduction pathways involving purines. Its ability to mimic natural substrates may allow researchers to dissect complex cellular signaling mechanisms.
- Case Study : Experiments using similar compounds have shown alterations in signaling cascades when introduced into cellular systems, providing insights into cellular responses to purine analogs .
-
Potential in Drug Design :
- Given its structural features, this compound can serve as a scaffold for the development of new drugs targeting various diseases.
- Case Study : Structure-activity relationship (SAR) studies have indicated that modifications to the benzonitrile group can enhance binding affinity to target proteins involved in disease processes .
Mechanism of Action
The mechanism by which 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but generally, the compound can inhibit or modulate the activity of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural and Physical Properties
Key Observations:
Substituent Impact on Yield: The target compound’s low yield (19%) contrasts with higher yields in analogs like compound 10 (84%) , likely due to steric hindrance from the benzonitrile group or reaction optimization differences.
Biological Activity: The benzonitrile group in the target compound correlates with histamine H3 receptor binding , whereas analogs with benzamide (compound 10) or nitrophenyl groups (compound 4g) show anticancer or kinase inhibitory activity . Methylamino substitution (compound 26) enhances selectivity for RNA-binding proteins like YTHDC1 .
Thermal Stability :
Spectroscopic and Analytical Comparisons
Table 2: NMR Data for Selected Compounds
Key Observations:
- The CH₂ linker in the target compound resonates at δ 5.50 ppm (¹H NMR) and 47.39 ppm (¹³C NMR), consistent with analogs like compound 26 (δ 5.62 ppm, ¹H) .
- Electron-withdrawing groups (e.g., -CN in the target compound) deshield aromatic protons, shifting signals upfield compared to benzamide derivatives .
Biological Activity
4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile, with the CAS number 115204-76-7, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Chemical Formula : C13H7Cl2N5
- Molecular Weight : 304.13 g/mol
- IUPAC Name : this compound
- Purity : 95% .
The compound exhibits significant biological activity primarily through its interaction with various kinases. The presence of the purine moiety suggests a potential role as a kinase inhibitor, which has been a focal point in cancer therapy research. Kinase inhibitors are crucial in modulating signaling pathways that are often dysregulated in cancer cells.
Inhibition of Kinases
Recent studies have highlighted the compound's ability to inhibit specific kinases involved in cancer progression. For instance:
- EGFR Inhibition : The compound has shown promising results in inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in non-small cell lung cancer (NSCLC). In vitro assays indicated low nanomolar IC50 values against EGFR mutants .
Antiproliferative Effects
In cellular assays, this compound demonstrated significant antiproliferative effects across various cancer cell lines:
- Cell Lines Tested : A549 (lung), MCF7 (breast), and HeLa (cervical).
- Concentration Range : Effective concentrations ranged from 1 µM to 10 µM, with notable dose-dependent responses observed .
Study 1: EGFR Mutant Inhibition
A study focused on the inhibition of EGFR mutants found that the compound exhibited:
- IC50 Values : Approximately 5 nM against the EGFR-L858R mutant.
- Mechanism : Binding to the ATP pocket of the kinase domain, disrupting its activity and leading to reduced cell viability in NSCLC models .
Study 2: Multikinase Activity
Another investigation assessed its multikinase inhibitory profile:
- Targets : Included PDGFR and KIT.
- Findings : The compound showed competitive inhibition with an IC50 value of around 20 nM for PDGFR, indicating its potential as a multi-target therapeutic agent .
Data Table
| Property | Value |
|---|---|
| CAS Number | 115204-76-7 |
| Molecular Weight | 304.13 g/mol |
| Purity | 95% |
| Primary Target | EGFR |
| IC50 against EGFR | ~5 nM |
| IC50 against PDGFR | ~20 nM |
| Effective Concentration Range | 1 µM - 10 µM |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile, and what are their yields?
- Methodology : The compound is synthesized via N9-alkylation of 2,6-dichloropurine with a benzonitrile-containing alkylating agent. For example, in a reported procedure, 2,6-dichloropurine reacts with 3-(bromomethyl)benzonitrile under basic conditions (e.g., DIPEA in 1-butanol at 110°C), yielding 19% after flash chromatography . Alternative methods use microwave-assisted alkylation in polar solvents (e.g., ethanol at 150°C) to accelerate reaction kinetics .
Q. How is the compound characterized spectroscopically to confirm its structure?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The -NMR spectrum in CDCl shows distinct signals for the benzonitrile aromatic protons (δ 7.70 and 7.42 ppm, doublets) and the methylene bridge (δ 5.50 ppm, singlet). -NMR confirms the nitrile carbon at δ 117.88 ppm and purine carbons at δ 153.59 and 152.36 ppm . High-resolution mass spectrometry (HRMS) or ESI-MS further validates molecular weight.
Q. What purification techniques are effective for isolating the compound?
- Methodology : Flash column chromatography using silica gel and eluents like ethyl acetate/heptane (2:1.2) or chloroform/acetone (4:1) is commonly employed . Recrystallization from ethanol or dichloromethane-hexane mixtures can improve purity, as evidenced by sharp melting points (199–202°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the low yield (19%) observed in current protocols?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) may enhance alkylation efficiency compared to 1-butanol .
- Catalysis : Transition-metal catalysts (e.g., Pd or Cu) could facilitate coupling reactions, though compatibility with purine stability must be tested.
- Microwave irradiation : Microwave-assisted synthesis (e.g., 150°C for 30 minutes) reduces reaction time and improves yield, as seen in related purine derivatives .
Q. What analytical strategies resolve discrepancies in NMR data for structurally similar by-products?
- Methodology :
- 2D-NMR (COSY, HSQC) : Assigns proton-proton correlations and carbon-proton connectivity to distinguish regioisomers (e.g., N7 vs. N9 alkylation).
- HPLC-MS coupling : Separates and identifies minor impurities, as demonstrated in purine derivative studies .
Q. How do substituents on the purine core affect the compound’s physicochemical properties?
- Methodology :
- LogP measurements : Assess hydrophobicity changes via reverse-phase HPLC.
- Thermal analysis : Differential scanning calorimetry (DSC) evaluates melting point stability, critical for formulation .
Q. What experimental designs evaluate the compound’s stability under physiological conditions?
- Methodology :
- Forced degradation studies : Expose the compound to acidic/basic buffers, oxidative stress (HO), and UV light. Monitor degradation via LC-MS.
- Kinetic profiling : Quantify half-life in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .
Q. How is regioselectivity of N9-alkylation confirmed in purine derivatives?
- Methodology :
- X-ray crystallography : Definitive structural assignment, though challenging for low-yield compounds.
- NOE NMR experiments : Detect spatial proximity between purine protons and the benzonitrile moiety .
Data Contradictions and Validation
- Yield variability : The 19% yield for the target compound vs. 35% for structurally similar analogs highlights the need for reaction parameter screening (temperature, solvent, stoichiometry).
- Spectral interpretation : Discrepancies in -NMR shifts for purine carbons (e.g., δ 153.59 vs. 152.36 ppm) may arise from solvent effects or crystallinity; deuterated solvent standardization is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
